molecular formula C12H9N3OS B6307045 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 82619-66-7

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No.: B6307045
CAS No.: 82619-66-7
M. Wt: 243.29 g/mol
InChI Key: DNLGOLFNBFYUPI-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a heterocyclic compound that features a pyrimidine core substituted with furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine typically involves the condensation of appropriate furan and thiophene derivatives with a pyrimidine precursor. Common synthetic routes include:

    Cyclization Reactions: Using furan-2-carbaldehyde and thiophene-2-carbaldehyde with guanidine derivatives under acidic or basic conditions.

    Cross-Coupling Reactions: Employing Suzuki or Stille coupling reactions to introduce the furan and thiophene rings onto a pyrimidine scaffold.

Industrial Production Methods

Industrial production methods for this compound may involve scalable versions of the above synthetic routes, optimized for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

    Oxidation: Formation of furan-2,5-dione and thiophene-2,5-dione derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic electronic materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of 4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Furan-2-yl)pyrimidin-2-amine
  • 6-(Thiophen-2-yl)pyrimidin-2-amine
  • 4-(Thiophen-2-yl)-6-(furan-2-yl)pyrimidin-2-amine

Uniqueness

4-(Furan-2-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. This dual substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(furan-2-yl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3OS/c13-12-14-8(10-3-1-5-16-10)7-9(15-12)11-4-2-6-17-11/h1-7H,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLGOLFNBFYUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NC(=N2)N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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